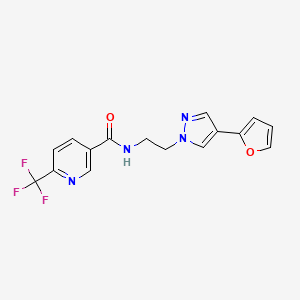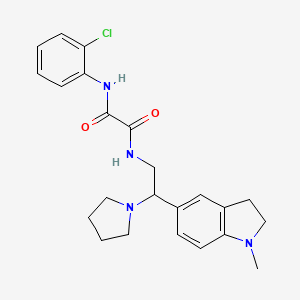
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is an organic compound known for its unique structural framework that combines a furan ring, a pyrazole ring, and a trifluoromethyl-substituted nicotinamide moiety. This compound holds potential in several scientific and industrial applications, particularly in the fields of medicinal chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the Furan-2-yl-Pyrazole Intermediate
Starting with furan-2-carboxaldehyde and hydrazine hydrate under acidic conditions, a hydrazone intermediate is formed.
This intermediate undergoes cyclization in the presence of acetic acid to form the furan-2-yl-pyrazole ring.
Step 2: Formation of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
The furan-2-yl-pyrazole intermediate is further reacted with 2-bromoethylamine hydrobromide to form the corresponding amine derivative.
This amine derivative undergoes a coupling reaction with 6-(trifluoromethyl)nicotinic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA) to form the final compound.
Industrial Production Methods
Industrial production typically follows similar steps but on a larger scale with optimizations for yield and purity:
Use of high-pressure reactors to ensure complete reactions.
Implementation of automated purification systems like high-performance liquid chromatography (HPLC) to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction
Undergoes oxidation reactions primarily involving the furan ring, potentially forming various furan derivatives.
Reduction reactions may target the trifluoromethyl group, reducing it to different degrees depending on the reagents used.
Substitution Reactions
Electrophilic substitution reactions at the furan and pyrazole rings can lead to various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: : Nitrating agents like nitric acid (HNO₃), Halogenation reagents such as bromine (Br₂)
Major Products Formed
Oxidized derivatives of the furan ring.
Reduced forms of the trifluoromethyl group.
Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide has applications in:
Medicinal Chemistry
Potential as an anti-inflammatory or anticancer agent due to its structural features that enable it to interact with various biological targets.
Biology
Used in studying enzyme interactions, particularly those involved in oxidative stress and cellular respiration.
Industrial Chemistry
Incorporated in materials science for developing new materials with unique electronic or optical properties.
Mecanismo De Acción
Mechanism by Which the Compound Exerts Its Effects
The compound interacts with specific enzymes or receptors due to its trifluoromethyl group and heterocyclic rings, which allow for strong binding affinity.
Molecular Targets and Pathways Involved
Targets include enzymes involved in oxidative stress pathways and receptors related to inflammation or cell proliferation.
Pathways often involve the modulation of reactive oxygen species (ROS) levels or inhibition of specific signal transduction pathways.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide: : Lacks the trifluoromethyl group, leading to different biological activity and binding properties.
N-(2-(4-(pyridine-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide: : Contains a pyridine ring instead of a furan ring, which can alter its electronic properties and biological interactions.
List of Similar Compounds
N-(2-(4-(pyridine-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide
By comparing these compounds, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide stands out due to its unique combination of functional groups, enhancing its potential in various scientific research applications.
Feel free to dive deeper into any specific section or let me know if there is something more you would like to explore!
Propiedades
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c17-16(18,19)14-4-3-11(8-21-14)15(24)20-5-6-23-10-12(9-22-23)13-2-1-7-25-13/h1-4,7-10H,5-6H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNFFPSEWQYVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine](/img/structure/B2924332.png)
![7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2924333.png)
![(1S,6S)-N-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethyl)bicyclo[4.2.0]octan-7-amine](/img/structure/B2924334.png)

![N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2924338.png)

![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2924342.png)

![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924347.png)


![4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2924351.png)
![2-(2-ethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2924353.png)
![N-((1-(thiophen-2-yl)cyclohexyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2924354.png)
